molecular formula C7H13N3O3S B033474 Oxamyl CAS No. 23135-22-0

Oxamyl

Cat. No.: B033474
CAS No.: 23135-22-0
M. Wt: 219.26 g/mol
InChI Key: KZAUOCCYDRDERY-UITAMQMPSA-N
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Description

Oxamyl is a chemical compound widely used as a pesticide, specifically as a nematicide and insecticide. It is known by its chemical name, methyl 2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate. This compound is a colorless crystalline solid that is highly soluble in water and various organic solvents. It is commonly used to control soil nematodes and a variety of sucking and chewing insects .

Mechanism of Action

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/
The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxamyl is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of methyl isocyanate with dimethylamine to form N,N-dimethylcarbamoyl chloride. This intermediate is then reacted with methyl oxime to produce this compound. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or ethanol .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced chemical reactors and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Oxamyl undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation.

Common Reagents and Conditions:

    Hydrolysis: Water and acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Photodegradation: Ultraviolet light exposure.

Major Products Formed:

Comparison with Similar Compounds

  • Carbaryl
  • Aldicarb
  • Methomyl

Oxamyl’s versatility and effectiveness make it a critical component in modern agricultural practices, despite the need for careful handling and adherence to safety guidelines.

Properties

IUPAC Name

methyl (1Z)-2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate
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InChI

InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12)/b9-5-
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InChI Key

KZAUOCCYDRDERY-UITAMQMPSA-N
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Canonical SMILES

CNC(=O)ON=C(C(=O)N(C)C)SC
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Isomeric SMILES

CNC(=O)O/N=C(/C(=O)N(C)C)\SC
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Molecular Formula

C7H13N3O3S
Record name OXAMYL
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DSSTOX Substance ID

DTXSID10860293
Record name Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate
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Molecular Weight

219.26 g/mol
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Physical Description

Oxamyl is a white, crystalline solid, with slight sulfurous odor. Used as an insecticide, nematicide and acaricide on many field crops, vegetables, fruits, and ornamentals. (EPA, 1998), Colorless or white solid with sulfurous or garlic-like odor; [HSDB]
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Boiling Point

Decomposes on distillation
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Solubility

Soluble at 77.0 °F (280g/kg) (NTP, 1992), Solubility (g/100 ml @ 25 °C): acetone, 67; ethanol, 33; 2-propanol, 11; methanol, 144; toluene, 1, In water, 280 g/l @ 25 °C
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Density

0.97 g/cu cm @ 25 °C
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Vapor Pressure

0.00023 mmHg at 77 °F (EPA, 1998), 0.00023 [mmHg], 0.00023 mm Hg @ 20-25 °C
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Mechanism of Action

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/, The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/
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Color/Form

White crystalline solid, Colorless crystals

CAS No.

23135-22-0; 97502-85-7, 23135-22-0, 32817-80-4
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Record name Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate
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Melting Point

212 to 216 °F Pure compound changes to different form upon melting, with a melting point of 226 to 230 °F. (EPA, 1998), 100-102 °C, changes to a different crystalline form, mp 108-110 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mode of action of Oxamyl?

A1: this compound exerts its nematicidal and insecticidal effects through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , ] By binding to AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine, leading to excessive nerve stimulation and ultimately paralysis and death of the target organism.

Q2: Is there a difference in this compound's effectiveness against various nematode species?

A2: Research indicates that nematode species exhibit varying levels of sensitivity to this compound. Studies have shown that Pratylenchus penetrans displays greater susceptibility compared to Ditylenchus dipsaci and Aphelenchoides fragariae. [] This differential sensitivity might be attributed to variations in their AChE structure or accessibility.

Q3: What is the molecular formula and weight of this compound?

A3: this compound is represented by the molecular formula C7H13N3O3S and possesses a molecular weight of 219.26 g/mol. []

Q4: How does this compound behave in different soil types?

A4: this compound's persistence in soil is significantly influenced by soil properties and environmental conditions. Degradation tends to be faster in warm, moist soils with higher pH levels. For instance, in a study conducted across ten potato fields, the half-life of this compound ranged from 10 to 24 days, with the shortest persistence observed in a site with warm, moist conditions and a higher pH. [] The study suggests a complex interplay of microbial activity and abiotic factors in this compound degradation.

Q5: Can this compound be used effectively in soils with high organic matter content?

A5: Research suggests that this compound's effectiveness, particularly of its metabolite Phenamiphos, is reduced in soils with high organic matter content. []

Q6: What is the primary application of this compound?

A6: this compound is primarily employed as a nematicide and insecticide for controlling a wide range of pests in various crops, including field crops, vegetables, fruits, and ornamental plants. [] It is applied directly to the soil or plants.

A6: Currently, there is limited information available from the provided research articles regarding computational chemistry and modeling studies specifically focused on this compound.

Q7: How does the degradation of this compound in soil impact its effectiveness?

A7: The degradation of this compound in soil can lead to the formation of metabolites, some of which might possess different levels of nematicidal activity or even stimulate nematode infection. For instance, one study observed an increase in citrus nematode infection on sweet orange roots due to an unidentified degradation product of this compound. []

Q8: What is the impact of storage conditions on the stability of this compound-coated seeds?

A8: Studies have shown that this compound coated on seeds remains relatively stable during storage. For example, alfalfa seeds coated with this compound maintained their this compound content even after 26 months of storage, indicating the long-term stability of this formulation. []

A8: The provided research articles primarily focus on the efficacy and environmental fate of this compound, with limited information available regarding specific SHE regulations.

Q9: What is the primary route of elimination for this compound in goats?

A9: In lactating goats, this compound is primarily eliminated through urine (45.3%) and feces (7.2%). [] The identification of thiocyanate as a major metabolite in milk and tissues suggests extensive degradation and metabolic processing of this compound in goats.

Q10: How effective is this compound as a seed treatment against nematodes?

A10: this compound seed treatments have demonstrated efficacy in controlling nematodes and promoting plant growth. In a study involving soybean seeds coated with this compound, a significant reduction in soybean cyst nematode populations and an increase in shoot weight were observed compared to untreated seeds. [] This highlights the potential of seed treatments in delivering targeted nematode control.

A12: While the provided research primarily focuses on efficacy and environmental fate, one study indicates that this compound's toxicity extends beyond AChE inhibition and might involve the production of reactive oxygen species (ROS), potentially causing oxidative damage to honeybee larvae. [] This finding highlights the importance of considering non-target organism impacts when assessing this compound's safety profile.

Q11: Can algae play a role in the biodegradation of this compound?

A11: Research indicates that certain algal species can contribute to the biodegradation of this compound in soil. For instance, a study found that incorporating Scenedesmus obliquus into this compound-treated soil significantly enhanced this compound degradation (up to 100% in soil and 75% in banana plants) compared to untreated controls. [] This suggests the potential of utilizing specific algal species for bioremediation of this compound-contaminated environments.

Q12: Does the application timing of this compound impact its effectiveness in controlling nematodes?

A12: Studies suggest that the timing of this compound application can influence its efficacy. For instance, in a study on raspberry plants, spring applications of this compound effectively suppressed Pratylenchus penetrans populations, while fall applications were less effective. [, ] These findings highlight the importance of optimizing application timing for maximum effectiveness.

Q13: Are there alternative methods for nematode control in agricultural settings?

A13: The research articles highlight several alternative methods for nematode control, including:

  • Soil fumigation: Fumigants like 1,3-D and methyl bromide effectively controlled nematodes in various crops, including potatoes and cantaloupe. [, ]
  • Biocontrol agents: Entomopathogenic nematodes (EPNs) showed potential in suppressing both insect pests and plant-parasitic nematodes. []
  • Organic amendments: Oilseed cakes (anise, fennel, sesame) and animal manures (chicken, goat) demonstrated nematicidal activity against Meloidogyne incognita in eggplant and cucurbit plants, respectively. [, ]
  • Other nematicides: Compounds like aldicarb, ethoprophos, fenamiphos, and thionazin were tested in various studies and showed varying degrees of efficacy against different nematode species. [, , , , , , ]

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